1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nitrobenzyl group
Preparation Methods
The synthesis of 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate halogenated benzene derivative under controlled conditions.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzylation: The nitrated intermediate is further reacted with a benzyl halide in the presence of a base to form the benzylated product.
Final coupling: The benzylated intermediate is coupled with 2,3-dimethylphenol under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted chlorophenyl derivatives.
Scientific Research Applications
1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene can be compared with other similar compounds, such as:
- 1-{4-[(4-Chlorophenyl)sulfanyl]-3,5,6-trifluoropyridin-2-yl}piperazine .
- 1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-nitrophenoxy)ethanone .
- 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}ethan-1-one .
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-14-4-3-5-20(15(14)2)26-13-16-6-11-21(19(12-16)23(24)25)27-18-9-7-17(22)8-10-18/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJEYLXLAFRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.